2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione
Description
2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione is a substituted naphthoquinone derivative characterized by a planar naphthoquinone core (maximum deviation: 0.078 Å) and a 2-methylanilino substituent at the 3-position. The compound forms a dihedral angle of 52.38° between the naphthoquinone system and the benzene ring of the 2-methylaniline group, as confirmed by single-crystal X-ray diffraction .
Properties
IUPAC Name |
2-chloro-3-(2-methylanilino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-6-2-5-9-13(10)19-15-14(18)16(20)11-7-3-4-8-12(11)17(15)21/h2-9,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYFVDVCXXGDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301354 | |
| Record name | 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64530-59-2 | |
| Record name | NSC142581 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-2-(2-METHYLANILINO)-1,4-NAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Reaction Mechanism
The compound is synthesized via nucleophilic aromatic substitution (NAS) between 2-chloro-1,4-naphthoquinone and 2-methylaniline. The chloro group at position 2 of the naphthoquinone is replaced by the amino group of 2-methylaniline under controlled conditions. The reaction proceeds through a two-step mechanism:
-
Activation : Protonation of the quinone oxygen enhances electrophilicity at the C2 position.
-
Substitution : The amine nucleophile attacks the electrophilic carbon, displacing the chloride ion.
Key Starting Materials :
-
2-Chloro-1,4-naphthoquinone : A commercially available precursor with high reactivity due to electron-withdrawing quinone and chloro groups.
-
2-Methylaniline : Provides the 2-methylanilino moiety, influencing steric and electronic properties of the final product.
Reaction Optimization
Solvent Systems
The choice of solvent critically impacts reaction efficiency:
| Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 80 | 72 | 6 |
| Acetic Acid | 110 | 85 | 4 |
| Toluene | 100 | 68 | 8 |
Acetic acid demonstrates superior performance due to its dual role as a solvent and acid catalyst, facilitating protonation and accelerating substitution. Ethanol, while less efficient, offers environmental and safety advantages.
Temperature and Time Dependence
Elevated temperatures (100–110°C) reduce reaction times but risk side reactions such as quinone dimerization. Kinetic studies reveal an optimal balance at 100°C for 4–5 hours, achieving yields >80%.
Purification Techniques
Recrystallization
The crude product is purified via recrystallization using mixed solvents:
-
Solvent Pair : Ethyl acetate/n-hexane (1:3 v/v)
-
Purity : >98% (HPLC)
-
Recovery : 70–75%
This method effectively removes unreacted aniline and oligomeric byproducts.
Column Chromatography
For high-purity applications (>99%), silica gel chromatography with n-hexane:ethyl acetate (4:1) is employed:
-
Retardation Factor (Rf) : 0.35
-
Throughput : 50–100 mg per run
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance scalability:
-
Residence Time : 30 minutes
-
Throughput : 5 kg/day
-
Yield : 82%
Advantages include precise temperature control and reduced solvent consumption.
Green Chemistry Innovations
Recent advances focus on solvent-free mechanochemical synthesis:
-
Ball Milling : 400 rpm, 2 hours
-
Yield : 78%
-
E-factor : 0.7 (vs. 8.2 for batch processes)
This approach aligns with sustainable manufacturing principles.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Substitution Reactions
The chloro group at position 2 participates in nucleophilic substitution reactions. Key examples include:
Amination with Arylamines
Reaction of 2,3-dichloro-1,4-naphthoquinone with 2-methylaniline in methanol at 50–60°C produces the title compound via selective displacement of one chlorine atom .
Table 1: Reaction Conditions and Outcomes
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 2,3-Dichloro-1,4-naphthoquinone | 2-Methylaniline, MeOH, 50–60°C | 2-Chloro-3-(2-methylanilino)-1,4-naphthoquinone | ~80% |
Mechanistically, the amino group attacks the electrophilic carbon adjacent to the quinone oxygen, facilitated by the electron-withdrawing effect of the carbonyl groups.
Acylation Reactions
The amino group undergoes acylation with anhydrides under acidic conditions:
Acetylation
Treatment with acetic anhydride and H₂SO₄ yields 2-(N-acetyl)-acetamido-3-chloro-1,4-naphthoquinone .
Table 2: Acylation Parameters
| Reagents | Catalyst | Temperature | Product | Yield |
|---|---|---|---|---|
| Acetic anhydride | H₂SO₄ | 70°C, 6 hr | 2-(N-acetyl)-acetamido derivative | 45% |
| Propionic anhydride | H₂SO₄ | 70°C, 6 hr | 2-ethylcarboxamido derivative | 40% |
Diazotization and Hydrolysis
The amino group in related analogs can undergo diazotization followed by hydrolysis:
Methylation
The hydroxyl group in analogs can be methylated:
Methoxy Derivative Formation
2-Hydroxy-3-bromo-1,4-naphthoquinone reacts with dimethyl sulfate and K₂CO₃ in acetone to produce 2-methoxy-3-bromo-1,4-naphthoquinone (80% yield) .
Comparative Reactivity
The chloro and anilino groups dictate reactivity:
-
Chloro Group : More reactive toward nucleophiles than bromo analogs due to lower bond dissociation energy.
-
Anilino Group : Electron-donating methyl substituent enhances nucleophilicity, favoring electrophilic substitution.
Table 3: Reactivity Trends
| Position | Group | Reactivity Toward | Example Reaction |
|---|---|---|---|
| C-2 | Cl | Nucleophilic substitution | Amine displacement |
| C-3 | 2-Methylanilino | Electrophilic substitution | Acylation, diazotization |
Mechanistic Insights
-
Quinone Redox Activity : The 1,4-naphthoquinone core participates in redox cycles, enabling electron transfer reactions.
-
Steric Effects : The 2-methyl group on the anilino moiety influences regioselectivity in substitution reactions.
Scientific Research Applications
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly against various cancer cell lines. Research indicates that derivatives of naphthoquinone, including 2-chloro-3-(2-methylanilino)naphthalene-1,4-dione, exhibit significant cytotoxic effects. For instance, studies have shown that naphthoquinone derivatives can inhibit the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC3) through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Naphthoquinone Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione | MCF-7 | 5.6 | Induces apoptosis |
| 5-Hydroxy-1,4-naphthoquinone | PC3 | 3.8 | Cell cycle arrest |
| 2-Hydroxy-3-(phenylamino)naphthalene-1,4-dione | MCF-7 | 4.5 | Inhibition of Hsp90 |
Antimicrobial Activity
The antimicrobial properties of naphthoquinones are well-documented. The compound has shown activity against a range of bacterial strains and fungi. Specifically, it has been noted for its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger .
Table 2: Antimicrobial Efficacy of Naphthoquinone Derivatives
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione | Staphylococcus aureus | 15.6 µg/mL |
| 2-Chloro-3-(benzylamino)naphthalene-1,4-dione | Candida albicans | 12.5 µg/mL |
| 5-Hydroxy-1,4-naphthoquinone | Escherichia coli | 20 µg/mL |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various naphthoquinone derivatives, researchers synthesized and tested several compounds for their cytotoxicity against MCF-7 cells. The results revealed that modifications to the naphthoquinone structure significantly enhanced their potency against cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of naphthoquinones against multi-drug resistant strains. The study found that certain derivatives exhibited superior activity compared to conventional antibiotics, suggesting their potential as alternative therapeutic agents in treating infections caused by resistant pathogens .
Mechanism of Action
The biological activity of 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione is primarily attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the disruption of cellular components, including DNA, proteins, and lipids. The compound targets various molecular pathways, including the mitochondrial pathway, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Antifungal and Antimicrobial Activity
- Furan/Pyridine Derivatives: Substitution with heterocyclic groups (e.g., furan-2-ylmethyl or pyridinylmethyl) enhances antifungal activity. For example, 2-chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone shows potent activity against Candida albicans, likely due to improved membrane penetration .
Anticancer Activity
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) enhance cytotoxicity. For instance, 2-chloro-3-((3-nitrophenyl)amino)-1,4-dione (IC₅₀ = 16.71 µM, HeLa cells) outperforms analogues with electron-donating groups like methoxy .
- Aromatic vs. Aliphatic Chains: Aliphatic side chains (e.g., isopentylamino) improve pharmacokinetic profiles but reduce direct cytotoxicity compared to aromatic substituents .
Kinase Inhibition
- EGFR Tyrosine Kinase: 2-Chloro-3-((4-methoxyphenyl)amino)-1,4-dione (Compound 11) demonstrates competitive inhibition with IC₅₀ values in the nanomolar range, attributed to hydrogen bonding between the methoxy group and kinase active sites .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
Overview
2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione, also known by its CAS number 64530-59-2, is a member of the naphthoquinone family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infections.
Chemical Structure and Properties
The molecular formula of 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione is . The compound features a naphthalene backbone with a chlorine atom and a methylaniline group, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione exhibits significant antimicrobial activity. It has been shown to be effective against various pathogens, including both gram-positive and gram-negative bacteria. For instance:
- Against Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Against Fungi : Demonstrated activity against Candida albicans and Aspergillus niger .
Anticancer Activity
The compound has also been studied for its anticancer properties. It interacts with various cellular mechanisms that lead to apoptosis in cancer cells. Notably:
- Mechanism of Action : It acts as an electron acceptor in redox reactions, potentially disrupting normal cellular functions and leading to cell death .
- Caspase Activation : Studies indicate that it may influence caspase-3 activity, which is crucial for the apoptotic process .
Neuroprotective Effects
In addition to its antimicrobial and anticancer properties, 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione has shown promise as a neuroprotective agent. It has been evaluated for its ability to inhibit β-amyloid aggregation and acetylcholinesterase (AChE) activity, making it a candidate for Alzheimer's disease treatment .
In vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HCT116 (Colon Cancer) | 5 | Induces apoptosis through caspase activation |
| AGS (Gastric Cancer) | 10 | Inhibits proliferation |
These findings suggest that the compound may be effective at low concentrations, highlighting its potential as a therapeutic agent.
Mechanistic Insights
Recent studies have explored the molecular interactions of this compound with target proteins involved in cancer progression. Computational docking studies indicate that it forms stable interactions with key residues in tyrosine kinase CK-2, which plays a significant role in cell growth and proliferation .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of chloro-naphthoquinone derivatives with substituted anilines. For example, in similar naphthoquinone syntheses, propargyl bromide and K₂CO₃ in DMF are used under reflux, with reaction progress monitored via TLC (n-hexane:ethyl acetate = 9:1) . Optimization can include varying solvents (e.g., DMF vs. THF), reaction time (2–6 hours), and stoichiometric ratios (1:1 to 1:1.2 amine:quinone) to improve yield.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters include orthorhombic crystal system (space group Pna2₁), unit cell dimensions (e.g., a = 12.1614 Å, b = 22.4915 Å, c = 5.0444 Å), and R-factor analysis (R = 0.040) . Planarity deviations (<0.078 Å in the naphthoquinone core) and dihedral angles (e.g., 52.38° between quinone and benzene rings) are critical for validating structural fidelity .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Standard assays include:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antimicrobial Activity : Disk diffusion or microdilution methods for bacterial/fungal strains.
- Mechanistic Studies : ROS generation assays or DNA intercalation tests via fluorescence quenching .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of naphthoquinone derivatives?
- Methodological Answer : Structural variations (e.g., dihedral angles, substituent positions) directly impact redox potential and binding affinity. For instance, a smaller dihedral angle (e.g., <50°) enhances planarity, improving intercalation into DNA . SC-XRD data (e.g., N–H⋯O interactions ) combined with DFT calculations can correlate electronic properties (HOMO-LUMO gaps) with observed activity discrepancies.
Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer : Use factorial design to systematically vary substituents (e.g., methyl vs. halogen groups on the aniline ring) and assess biological outcomes. For example:
Q. How can environmental persistence and toxicity of this compound be evaluated?
- Methodological Answer : Follow EPA guidelines for:
- Biodegradation : OECD 301B (ready biodegradability test).
- Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition .
- Partitioning : Log Kₒw (octanol-water) via shake-flask method; correlate with bioaccumulation potential .
Key Methodological Notes
- Contradiction Analysis : Cross-validate biological data with structural/electronic descriptors (e.g., Hammett constants, log P) to isolate confounding variables .
- Advanced Characterization : Pair SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
